

Comprehensive Technical Guide: 3-Methoxy-1,5-diphenylpentan-1-one

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Compound of Interest

Compound Name: *1-Pentanone, 3-methoxy-1,5-diphenyl-*

CAS No.: *51238-86-9*

Cat. No.: *B3053134*

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Executive Summary

3-Methoxy-1,5-diphenylpentan-1-one is a highly versatile

-methoxy ketone belonging to the diarylpentanoid class of organic compounds. It occupies a unique intersection in modern chemistry: it is both a bioactive secondary metabolite isolated from medicinal plants and a benchmark target in advanced synthetic organic methodology[1], [2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, natural isolation protocols, and the state-of-the-art catalytic methodologies used for its synthetic production.

Chemical Identity & Physicochemical Profiling

Understanding the structural parameters of 3-methoxy-1,5-diphenylpentan-1-one is critical for both chromatographic isolation and synthetic validation. The compound features a pentanone backbone, flanked by two phenyl rings at the C1 and C5 positions, with a methoxy ether linkage at the C3 position.

Property	Value
IUPAC Name	3-Methoxy-1,5-diphenylpentan-1-one[3]
CAS Number	51238-86-9[4]
Molecular Formula	C H O [5]
Molecular Weight	268.36 g/mol [4]
Common Synonyms	1,5-Diphenyl-3-methoxy-1-pentanone; -Methoxy- -phenylvalerophenone[5]
Structural Class	Diarylpentanoid / -Methoxy Ketone

Natural Occurrence & Pharmacognosy

Biological Source

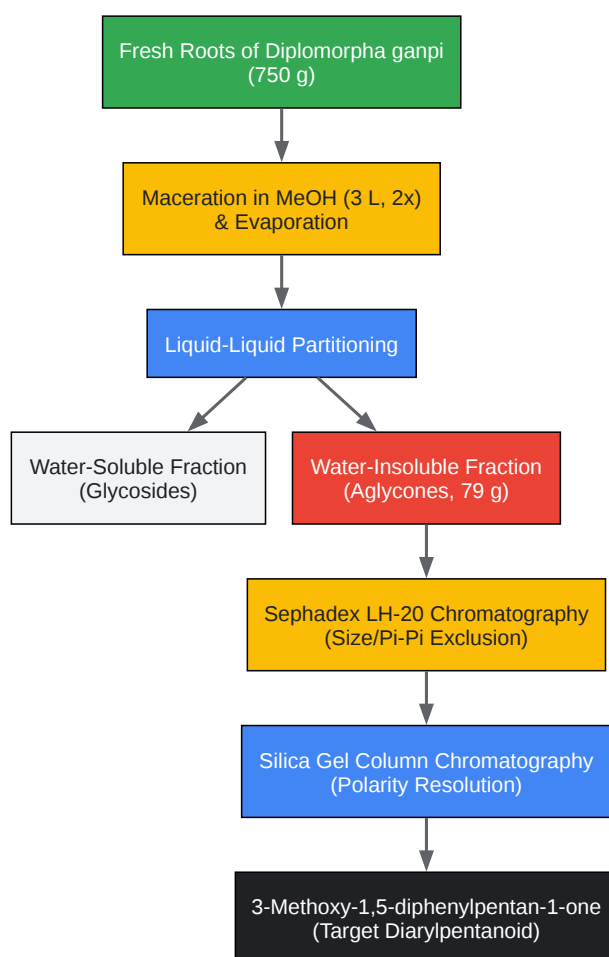
In pharmacognosy, 3-methoxy-1,5-diphenylpentan-1-one is identified as a naturally occurring diarylpentanoid. It is predominantly isolated from the roots of *Diplomorpha ganpi* and *Diplomorpha canescens* (family Thymelaeaceae)[1],[6]. These plants are endemic to regions of Nepal and Japan and are heavily utilized in traditional medicine for the treatment of toothaches, coughs, and as potential anti-tumor agents[1].

Isolation & Extraction Protocol

The extraction of diarylpentanoids requires a targeted approach to separate the semi-polar aglycones from highly polar water-soluble glycosides.

Step-by-Step Methodology:

- Maceration: Extract 750 g of fresh *Diplomorpha* roots twice using 3 L of Methanol (MeOH)[1].
 - Causality: Methanol is an amphiphilic solvent that efficiently penetrates the cellular matrix, solubilizing both polar glycosides and moderately non-polar diarylpentanoids.
- Concentration & Partitioning: Evaporate the methanolic extract under reduced pressure. Partition the resulting crude extract (approx. 98 g) into water-soluble (19 g) and water-insoluble (79 g) fractions[1].
 - Causality: This liquid-liquid partitioning acts as a crude self-validating step; the target diarylpentanoids, lacking highly polar sugar moieties, will exclusively partition into the water-insoluble fraction.
- Size-Exclusion Chromatography: Subject the water-insoluble fraction to a Sephadex LH-20 column[1].
 - Causality: Sephadex LH-20 is critical here. It separates molecules not only by steric size but via interactions. The dual phenyl rings of the diarylpentanoid interact strongly with the cross-linked dextran gel, allowing for high-resolution separation from aliphatic impurities.
- Normal-Phase Resolution: Perform final purification using silica gel column chromatography to afford pure 3-methoxy-1,5-diphenylpentan-1-one (Compound 66)[1].



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Caption: Step-by-step workflow for the isolation of diarylpentanoids from *Diplomorpha* species.

Synthetic Methodology: The Mukaiyama-Aldol Approach

Mechanistic Context

Synthesizing

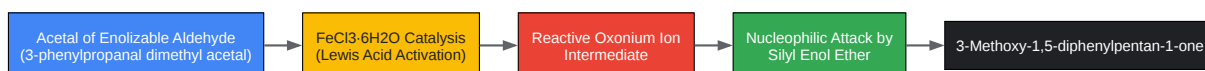
-methoxy ketones from enolizable aldehydes via standard Mukaiyama-aldol reactions is notoriously difficult due to competing self-condensation and low reactivity[2]. To bypass this, modern synthetic protocols convert the enolizable aldehyde into a dimethyl acetal. Rather than acting merely as a protecting group, the acetal serves as an activating group when paired with a specific Lewis acid catalyst[7].

FeCl₃·6H₂O-Catalyzed Protocol

The synthesis of 3-methoxy-1,5-diphenylpentan-1-one is achieved with near-quantitative yields (up to 95%) using Iron(III) chloride hexahydrate (FeCl₃·6H₂O)[2].

Step-by-Step Methodology:

- Preparation of Reactants: In a reaction vessel, combine 3-phenylpropanal dimethyl acetal (1.0 equiv) with the silyl enol ether derived from acetophenone (1.1 equiv)[2].
- Catalyst Addition: Introduce 5 mol % of FeCl₃·6H₂O dissolved in dichloromethane (CH₂Cl₂) to achieve a 0.29 M concentration[2].
 - Causality: FeCl₃·6H₂O is an eco-friendly, highly stable Lewis acid. It effectively coordinates with the acetal oxygen to generate a highly electrophilic oxonium ion intermediate. Unlike traditional Lewis acids (e.g., TiCl₄), it does not require strictly anhydrous conditions[2].
- Reaction Execution: Stir the mixture at room temperature in an open-air atmosphere for 30 minutes to 4 hours[8].
 - Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC). The complete consumption of the acetal starting material visually validates the successful nucleophilic attack by the silyl enol ether.
- Quenching & Purification: Quench the reaction with an aqueous sodium bicarbonate solution to neutralize the catalyst. Extract the organic layer, dry over MgSO₄, and purify via silica gel chromatography to yield the final -methoxy ketone[2].



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Caption: Mechanistic pathway of the FeCl₃·6H₂O-catalyzed Mukaiyama-aldol synthesis of β-methoxy ketones.

Analytical Characterization

To ensure the structural integrity of the synthesized or isolated 3-methoxy-1,5-diphenylpentan-1-one, the following analytical validations are standard:

- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) typically yields an $[M+Na]^+$ adduct peak at approximately m/z 291.1, corresponding to the exact mass of the C₁₇H₁₅O molecule (268.146)[4].
- Nuclear Magnetic Resonance (NMR): The defining feature in the ¹H NMR spectrum is the sharp singlet corresponding to the methoxy group (-OCH₃) integrating to 3 protons, typically observed around 3.20 – 3.40 ppm. The aromatic protons from the two phenyl rings will present as a complex multiplet integrating to 10 protons in the 7.10 – 7.90 ppm region.

References

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